molecular formula C42H72O15 B140414 Momorcharaside A CAS No. 135126-59-9

Momorcharaside A

Cat. No.: B140414
CAS No.: 135126-59-9
M. Wt: 817.0 g/mol
InChI Key: WBYJYPOPDKQBQJ-UHFFFAOYSA-N
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Description

Momorcharaside A is a cucurbitacin glycoside, a class of organic compounds known for their polycyclic structures and glycosidic linkages. This compound is derived from the plant Momordica charantia, commonly known as bitter melon or bitter gourd. Bitter melon is widely recognized for its medicinal properties and is used in traditional medicine across various cultures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Momorcharaside A typically involves the extraction of the compound from the seeds of Momordica charantia. The process begins with the drying and grinding of the seeds, followed by solvent extraction using methanol or ethanol. The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography to isolate and purify this compound.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost of the extraction process. advancements in biotechnological methods, such as plant cell culture and genetic engineering, are being explored to enhance the yield and efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Momorcharaside A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Momorcharaside A has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying glycosidic linkages and polycyclic structures.

    Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.

    Medicine: Explored for its antidiabetic, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Momorcharaside A involves its interaction with various molecular targets and pathways. It is known to inhibit glucose synthesis by affecting the activities of enzymes involved in glucose metabolism, such as glucose-6-phosphatase and fructose-1,6-bisphosphatase. Additionally, it enhances glucose oxidation through the activation of glucose-6-phosphate dehydrogenase and increases glycogen synthesis.

Comparison with Similar Compounds

Momorcharaside A is unique among cucurbitacin glycosides due to its specific glycosidic linkage and polycyclic structure. Similar compounds include:

    Momorcharaside B: Another cucurbitacin glycoside with similar bioactive properties.

    Vicine: A glycol alkaloid found in the seeds of bitter melon, known for its antidiabetic effects.

    Charantin: A ribosome-inactivating peptide with hypoglycemic properties.

Properties

CAS No.

135126-59-9

Molecular Formula

C42H72O15

Molecular Weight

817.0 g/mol

IUPAC Name

2-methyl-6-[4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol

InChI

InChI=1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3

InChI Key

WBYJYPOPDKQBQJ-UHFFFAOYSA-N

SMILES

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]3(C2CC=C4[C@@H]3CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O

Canonical SMILES

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O

melting_point

170 - 172 °C

physical_description

Solid

Synonyms

momorcharaside A

Origin of Product

United States

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